6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one 6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 669762-29-2
VCID: VC16796140
InChI: InChI=1S/C14H8I2N2O2S/c15-8-4-9-13(10(16)5-8)17-7-18(14(9)20)6-11(19)12-2-1-3-21-12/h1-5,7H,6H2
SMILES:
Molecular Formula: C14H8I2N2O2S
Molecular Weight: 522.10 g/mol

6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one

CAS No.: 669762-29-2

Cat. No.: VC16796140

Molecular Formula: C14H8I2N2O2S

Molecular Weight: 522.10 g/mol

* For research use only. Not for human or veterinary use.

6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one - 669762-29-2

Specification

CAS No. 669762-29-2
Molecular Formula C14H8I2N2O2S
Molecular Weight 522.10 g/mol
IUPAC Name 6,8-diiodo-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one
Standard InChI InChI=1S/C14H8I2N2O2S/c15-8-4-9-13(10(16)5-8)17-7-18(14(9)20)6-11(19)12-2-1-3-21-12/h1-5,7H,6H2
Standard InChI Key BHIJQNDVNNLPQC-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I

Introduction

Quinazolinone Derivatives: Synthesis and Biological Activities

Quinazolinone derivatives are widely studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. These compounds can be synthesized through various methods, often involving cyclization reactions of appropriate precursors.

Synthesis Methods

  • Cyclization Reactions: Quinazolinones can be synthesized by cyclizing anthranilic acid derivatives with various reagents, such as aldehydes or ketones, under acidic or basic conditions .

  • Thionation and Alkylation: Some quinazolinone derivatives are prepared using thionation reactions followed by alkylation steps to introduce specific functional groups .

Biological Activities

  • Anticancer Activity: Quinazolinones have been explored as inhibitors of enzymes involved in cancer cell proliferation, such as EGFR .

  • Antimicrobial Activity: These compounds have shown potential against various bacterial strains by targeting essential enzymes like DNA gyrase .

Research Findings and Potential Applications

While specific research findings on 6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one are not available, quinazolinone derivatives have been extensively studied for their therapeutic potential. These compounds are promising candidates for drug development due to their ability to interact with various biological targets.

Potential Applications

  • Cancer Treatment: Quinazolinones can act as inhibitors of enzymes critical for cancer cell growth.

  • Antimicrobial Agents: They have shown efficacy against bacterial infections by targeting essential microbial enzymes.

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